2,4-Dichloro-3-fluorobenzamide
Description
2,4-Dichloro-3-fluorobenzamide is a halogenated benzamide derivative characterized by chlorine substituents at the 2- and 4-positions of the benzene ring and a fluorine atom at the 3-position. Its molecular formula is C₇H₄Cl₂FNO, with a molecular weight of 224.02 g/mol. Benzamide derivatives are widely studied for applications in agrochemicals, pharmaceuticals, and materials science due to their versatile functionalization .
Properties
IUPAC Name |
2,4-dichloro-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUDEHRVZZGOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-fluorobenzamide typically involves the acylation of 2,4-dichloro-3-fluoroaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the amide bond .
Industrial Production Methods: On an industrial scale, the production of 2,4-Dichloro-3-fluorobenzamide can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
Chemical Synthesis
Intermediate for Organic Synthesis
2,4-Dichloro-3-fluorobenzamide is primarily utilized as an intermediate in the synthesis of more complex organic molecules. This compound is often involved in the preparation of pharmaceuticals and agrochemicals due to its ability to undergo further reactions to form various derivatives.
Synthesis Methods
The synthesis of 2,4-Dichloro-3-fluorobenzamide typically involves the acylation of 2,4-dichloro-3-fluoroaniline with benzoyl chloride. The reaction conditions often include the use of bases like pyridine or triethylamine as catalysts to facilitate amide bond formation.
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Acylation | 2,4-Dichloro-3-fluoroaniline + Benzoyl Chloride | Pyridine or Triethylamine; Heat | High |
Biological Research
Potential Biological Activities
Research into the biological activities of 2,4-Dichloro-3-fluorobenzamide has indicated potential antimicrobial and anticancer properties. Studies have shown that this compound can inhibit specific enzymes or receptors, leading to various biological effects that are being explored for therapeutic applications.
Case Study: Antimicrobial Activity
In a study examining the antimicrobial effects of various halogenated compounds, 2,4-Dichloro-3-fluorobenzamide demonstrated significant activity against a range of bacterial strains. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis.
| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 50 |
| P. aeruginosa | 12 | 50 |
Pharmaceutical Applications
Drug Development
Ongoing research is investigating the potential of 2,4-Dichloro-3-fluorobenzamide as a pharmaceutical agent. Its structural characteristics may allow it to serve as a lead compound for developing new drugs targeting inflammatory diseases and infections.
Mechanism of Action in Inflammatory Diseases
The compound has been shown to modulate immune responses by affecting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines such as TNF-α. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation.
Industrial Applications
Agrochemicals and Fine Chemicals
In industrial contexts, 2,4-Dichloro-3-fluorobenzamide is applied in producing agrochemicals, particularly herbicides and pesticides. Its effectiveness in targeting specific biological pathways makes it valuable for developing chemicals that can control pests without harming crops.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The positions and types of halogen substituents critically determine the physicochemical and biological properties of benzamide derivatives. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of 2,4-Dichloro-3-fluorobenzamide and Analogues
Physicochemical Properties
- Solubility : The absence of polar groups (e.g., hydroxyl or ethoxy) in 2,4-Dichloro-3-fluorobenzamide likely reduces water solubility relative to 3-Chloro-4-ethoxy-5-fluorobenzamide, which contains an ethoxy group .
- Crystallinity : Analogues like 2-Chloro-N-(2,6-dichlorophenyl)benzamide exhibit distinct crystal packing due to halogen bonding, suggesting that the 3-fluoro substituent in the target compound may alter its solid-state stability .
Biological Activity
2,4-Dichloro-3-fluorobenzamide (DCFB) is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
DCFB is a halogenated benzamide derivative characterized by the presence of chlorine and fluorine substituents. The molecular formula is C7H5Cl2FNO, and its structure can be represented as follows:
The biological activity of DCFB can be attributed to several mechanisms:
- Anti-inflammatory Activity :
- Cytotoxicity :
- Inhibition of Angiogenesis :
Study 1: Anti-inflammatory Effects
A recent study evaluated the immunomodulatory effects of DCFB on human monocytes. The results indicated a significant increase in TNF-α production upon treatment with DCFB, highlighting its role in promoting inflammatory responses in immune cells .
Study 2: Cytotoxicity Assessment
In vitro assays conducted on various cancer cell lines revealed that DCFB induced apoptosis through ROS-mediated pathways. The compound demonstrated IC50 values ranging from 10 to 20 µM across different cell lines, indicating potent cytotoxicity .
Study 3: Angiogenesis Inhibition
Using the rat aortic ring assay, DCFB was tested for its anti-angiogenic properties. At a concentration of 50 µM, it resulted in an approximate 70% reduction in microvessel outgrowth compared to control groups, underscoring its potential as a therapeutic agent against tumors .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Concentration | Effect (%) |
|---|---|---|---|
| Anti-inflammatory | TNF-α production | 10 µM | +150% |
| Cytotoxicity | Cell viability (IC50) | 10-20 µM | Varies |
| Angiogenesis | Rat aortic ring assay | 50 µM | -70% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
